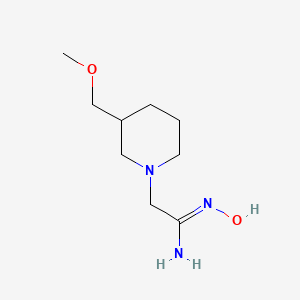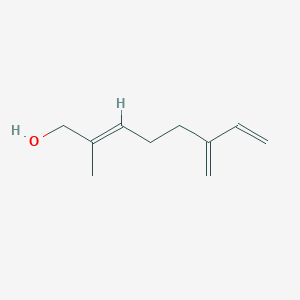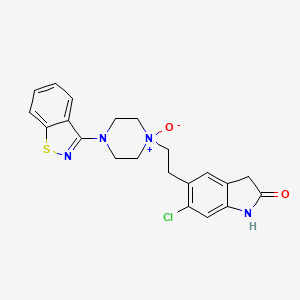
Ziprasidone N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ziprasidone N-oxide is a derivative of ziprasidone, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. This compound retains the core structure of ziprasidone but includes an additional N-oxide functional group, which can influence its chemical properties and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ziprasidone N-oxide typically involves the oxidation of ziprasidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ziprasidone N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to other oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to ziprasidone.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ziprasidone sulfoxide, while reduction can yield ziprasidone .
Aplicaciones Científicas De Investigación
Ziprasidone N-oxide has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of N-oxide functional groups.
Biology: Investigated for its potential effects on various biological pathways, particularly those involving neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects and as a metabolite in pharmacokinetic studies of ziprasidone.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
Mecanismo De Acción
The mechanism of action of Ziprasidone N-oxide is similar to that of ziprasidone. It functions as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, and as an agonist at serotonin 5-HT1A receptors. This activity helps to modulate neurotransmitter levels in the brain, which can alleviate symptoms of schizophrenia and bipolar disorder .
Comparación Con Compuestos Similares
Similar Compounds
Ziprasidone: The parent compound, used as an antipsychotic medication.
Aripiprazole: Another atypical antipsychotic with a similar mechanism of action.
Risperidone: Atypical antipsychotic with a different receptor binding profile.
Olanzapine: Atypical antipsychotic with a broader receptor binding profile
Uniqueness
Ziprasidone N-oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacokinetic properties and potentially reduce side effects compared to ziprasidone. This modification may also influence its interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C21H21ClN4O2S |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
5-[2-[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C21H21ClN4O2S/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-8-26(28)9-6-25(7-10-26)21-16-3-1-2-4-19(16)29-24-21/h1-4,11,13H,5-10,12H2,(H,23,27) |
Clave InChI |
XIEQKITXJALFOJ-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](CCN1C2=NSC3=CC=CC=C32)(CCC4=C(C=C5C(=C4)CC(=O)N5)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[10,15,20-Tris(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin-5-yl]benzoic acid;trichloride](/img/structure/B13432129.png)

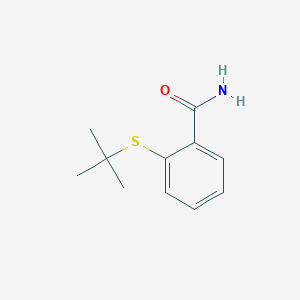

![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B13432162.png)
![tert-butyl N-[3-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate](/img/structure/B13432166.png)

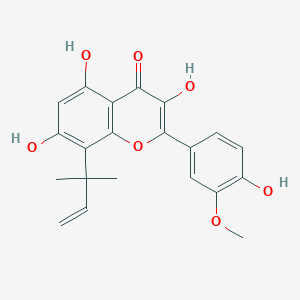


![4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile](/img/structure/B13432182.png)
![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
